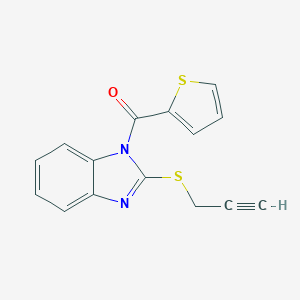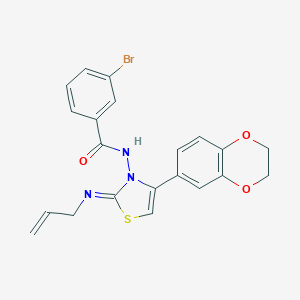![molecular formula C21H17ClN6O2 B382474 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione](/img/structure/B382474.png)
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione is a complex heterocyclic compound that belongs to the class of triazino-purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 6,8-dimethyl-1-phenyl-1,6-dihydro[1,2,4]triazino[4,3-e]purine-7,9(4H,8H)-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: Known for their antimicrobial and anticancer activities.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their kinase inhibitory activities.
1,2,4-triazino[4,3-a]quinoxalines: Explored for their potential as anticancer agents.
Uniqueness
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
特性
分子式 |
C21H17ClN6O2 |
|---|---|
分子量 |
420.8g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6,8-dimethyl-1-phenyl-4H-purino[8,9-c][1,2,4]triazine-7,9-dione |
InChI |
InChI=1S/C21H17ClN6O2/c1-25-18-17(19(29)26(2)21(25)30)23-20-27(18)12-16(13-8-10-14(22)11-9-13)24-28(20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChIキー |
DBBLFBWVXAKZIJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)
![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382394.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)


![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)
![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B382417.png)
